

# Technical Support Center: High-Aspect Ratio Erbium Oxide ALD

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## Compound of Interest

Compound Name: *Tris(n-butylcyclopentadienyl)erbium*

Cat. No.: *B14766594*

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## Subject: Improving Step Coverage with Tris(n-butylcyclopentadienyl)erbium ( )

## Welcome to the Advanced Materials Support Hub

You are currently optimizing a high-k dielectric or optical gain medium process using

. Unlike the solid parent compound

, your precursor is a liquid at typical source temperatures, offering superior delivery stability. However, achieving 100% step coverage in high-aspect-ratio (HAR) structures requires mastering the competition between surface saturation and steric hindrance.

This guide prioritizes conformality over growth rate.[1]

## Part 1: The Process Window & Chemistry

### Q: What is the ideal temperature window for maximum conformality?

A: For HAR features (>20:1), we recommend an ALD window of 250°C – 300°C.

- < 250°C (Kinetic Limitation): The reaction rate is too slow.<sup>[1]</sup> The bulky ligands may not fully desorb or react with the oxidant, leading to steric hindrance that blocks the bottom of the trench from receiving the next dose.
- > 325°C (Decomposition Risk): The precursor begins to decompose thermally (CVD mode). This causes "pinch-off" at the trench opening, where the film grows thicker at the top than the bottom, leaving voids.

## Q: Ozone ( ) or Water ( )? Which yields better step coverage?

A: Ozone is the superior choice for step coverage with this specific precursor, though it comes with a trade-off.<sup>[1]</sup>

| Feature          | Ozone ( )   | Water ( )   |
|------------------|---|---|
| Step Coverage    | Superior. molecules are smaller and more reactive, aggressively burning off the bulky ligands deep in trenches. | Moderate. often suffers from slow diffusion out of deep features (hard to purge), leading to parasitic CVD (CVD-like growth) at the bottom. |
| Impurity Profile | Risk of Carbonates. Rare earths react with to form stable carbonates ( ) if the temp is too low.                | High Hydroxyls. Forms species that require high-temp annealing to densify. <sup>[1]</sup>   |
| Growth Rate      | Lower (~0.3–0.5 Å/cycle) due to steric bulk. <sup>[1]</sup>   | Higher (~0.8–1.1 Å/cycle) due to hydroxyl-mediated adsorption. <sup>[1]</sup>   |

Recommendation: Use Ozone (concentration  $>180 \text{ g/Nm}^3$ ) for aspect ratios  $>10:1$ . To mitigate carbonate formation, ensure your deposition temperature is

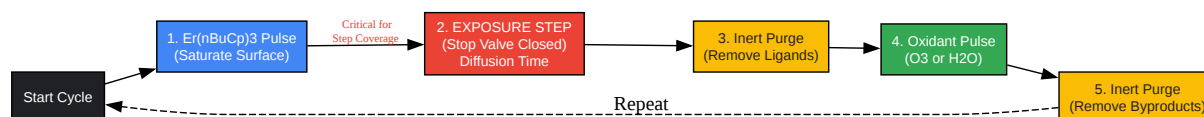
[1]

## Part 2: Critical Protocol – The "Stop-Flow" Method

Standard continuous flow ALD often fails in deep trenches because the precursor is swept away before it can diffuse to the bottom.[1] For

, we recommend the Stop-Flow (Exposure Mode) protocol.

### Workflow Visualization



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Figure 1: The Stop-Flow modification (Step 2) allows the heavy precursor molecules time to diffuse into high-aspect-ratio features without being swept away by the carrier gas.

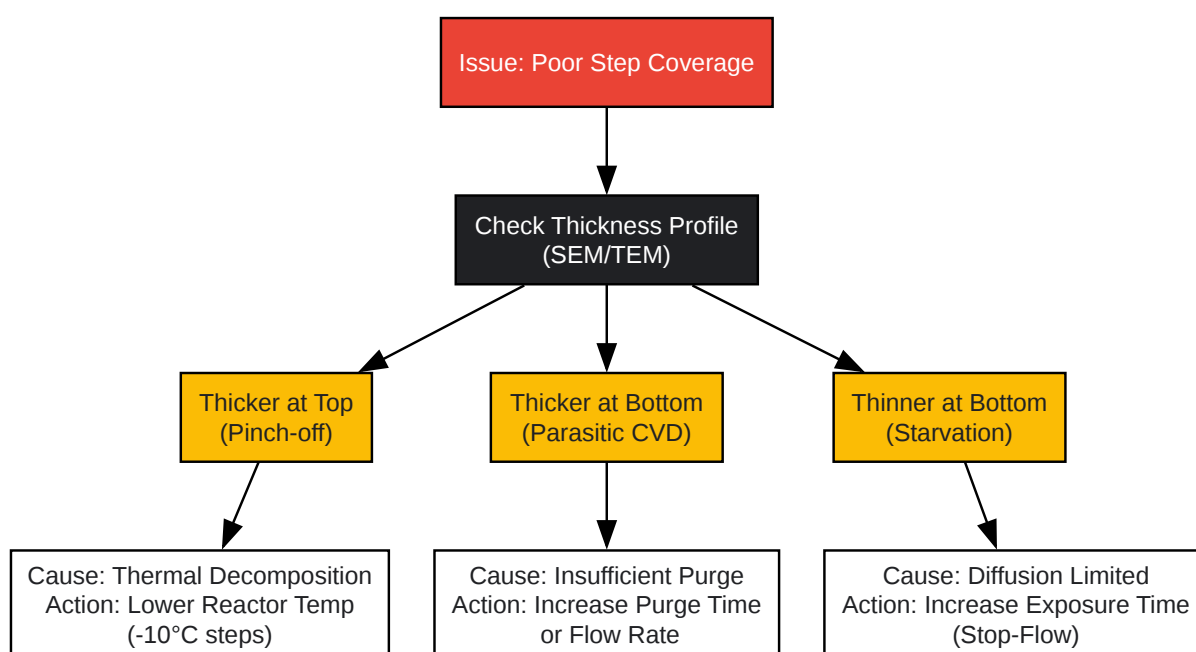
## Experimental Protocol: Optimized Saturation

- Source Temperature: Heat bubbler to  $110^{\circ}\text{C} - 130^{\circ}\text{C}$ . (Vapor pressure is low; insufficient heat = starvation).[1]
- Delivery Line Temp:  $140^{\circ}\text{C}$  (Must be  $>$  Bubbler to prevent condensation).
- Dose Step:
  - Pulse Precursor: 2.0 seconds.[1]
  - Stop-Flow (Exposure): Close the pump/stop valve for 5–10 seconds. This "soaks" the trench.[1]

- Pump/Purge: 10 seconds (Long purge required to remove bulky ligands).[1]
- Oxidation Step:
  - Pulse Ozone: 2.0 seconds.[1]
  - Purge: 10 seconds.

## Part 3: Troubleshooting Guide

Use this logic tree to diagnose step coverage failures.



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Figure 2: Diagnostic logic for identifying the root cause of non-conformal growth.

## Common FAQs

Q: I see a "haze" on my wafer after deposition. What is this? A: Haze usually indicates CVD reactions (gas-phase reaction) or hygroscopic roughening.[1]

- Diagnosis: If using water, the film may be absorbing moisture post-deposition.[1] If using ozone, you likely have precursor condensing in the chamber or reacting before the surface.

- Fix: Increase the purge time between pulses and ensure the chamber walls are heated ( ) to prevent cold spots.

Q: My growth rate is only 0.3 Å/cycle. Literature says 0.8 Å.[1] Why? A: You are likely in the "Steric Hindrance" regime.[1] The n-butyl groups are bulky.[1] If you use Ozone, the GPC is naturally lower than water because Ozone creates a denser, more stoichiometric oxide but leaves fewer hydroxyl groups (

) on the surface for the next Er molecule to grab onto. This is normal for high-quality, conformal films. Do not increase the pulse time indefinitely; it will not increase GPC, only waste precursor.  
[1]

## References

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## Sources

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